molecular formula C10H6ClN3 B1375429 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile CAS No. 1297537-37-1

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile

Cat. No. B1375429
M. Wt: 203.63 g/mol
InChI Key: BCINLNFBTLIGBU-UHFFFAOYSA-N
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Description

“2-chloro-4-(1H-pyrazol-5-yl)benzonitrile” is a chemical compound with the CAS Number: 1297537-37-1 . It has a molecular weight of 203.63 . The IUPAC name for this compound is 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile .


Synthesis Analysis

The synthesis of “2-chloro-4-(1H-pyrazol-5-yl)benzonitrile” involves two stages . In the first stage, “2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile” reacts with hydrogen chloride in water at 10°C for 2 hours . In the second stage, the reaction mixture is treated with ammonium hydroxide in water at 0 - 5°C for 4 hours .


Molecular Structure Analysis

The InChI code for “2-chloro-4-(1H-pyrazol-5-yl)benzonitrile” is 1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14) . This indicates the presence of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms.


Physical And Chemical Properties Analysis

The compound “2-chloro-4-(1H-pyrazol-5-yl)benzonitrile” is a solid at room temperature . It has a predicted boiling point of 459.0±35.0 °C and a predicted density of 1.41±0.1 g/cm3 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Pyrazoles, including 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Scientific Field: Cancer Research

    • Application : 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile has been used in the synthesis of compounds for cancer research .
  • Scientific Field: Chemical Synthesis

    • Application : 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is used as a building block in the synthesis of various chemical compounds .
  • Scientific Field: Antileishmanial and Antimalarial Research

    • Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
  • Scientific Field: Organic Synthesis

    • Application : 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is used as a building block in the synthesis of various organic compounds .
  • Scientific Field: Antipromastigote Research

    • Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety And Hazards

The safety information for “2-chloro-4-(1H-pyrazol-5-yl)benzonitrile” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCINLNFBTLIGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275822
Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile

CAS RN

1297537-37-1
Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Record name 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Synthesis routes and methods

Procedure details

2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (3.67 g; 12.75 mmol) was added to 8 ml of ethanol under nitrogen atmosphere. 15.5 ml of ˜10% HCl (g) in EtOH was slowly added and the temperature was raised to 30° C. where the mixture was stirred for 1 h. The temperature was then lowered to −10° C. and the mixture was again stirred for 30 min after which the product was precipitated as its HCl salt and was filtered and washed twice with 2 ml of ethanol. The product was dried in vacuo at +40° C. Yield 2.8 g. 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride (2.8 g; 11.47 mmol) was added to a mixture of 8 ml of water and 14 ml of MeOH under nitrogen atmosphere. To this 50% sodium hydroxide (1.5 ml; 28.7 mmol) was added keeping the temperature under 25° C. during the addition. The mixture was stirred for 2 h, the precipitate filtered and washed twice with 3 ml of lukewarm water. The product was dried in vacuo at +40° C. Yield 1.97 g. 1H-NMR (400 MHz; d6-DMSO): δ 6.99 (t, 1H), 7.89 (m, 1H), 7.99 (d, 2H), 8.15 (s, 1H), 13.27 (s, 1H).
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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